2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride
Description
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroinden-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)6-8-4-3-5-10(12)9(8)7-11;/h3-5H,6-7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVFLKDTXSJRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)C(=CC=C2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride typically involves several steps, including the formation of the dihydroinden ring system and subsequent functionalizationIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions including:
- Oxidation : This compound can be oxidized to yield ketones or aldehydes.
- Reduction : Reduction reactions can convert it into corresponding alcohols or amines.
- Substitution Reactions : The amine group can undergo nucleophilic substitution with electrophiles, leading to the formation of substituted derivatives.
| Reaction Type | Products Obtained |
|---|---|
| Oxidation | Ketones, Aldehydes |
| Reduction | Alcohols, Amines |
| Substitution | Substituted Derivatives |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anticancer effects:
- Antimicrobial Activity : The compound has been studied for its efficacy against various bacterial strains.
- Anticancer Research : Preliminary studies suggest that it may possess cytotoxic properties against cancer cell lines. The mechanisms of action involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxicity against multiple human cancer cell lines. The mechanism involved reactive oxygen species accumulation leading to apoptosis .
Pharmaceutical Applications
Pharmaceutical Intermediate
Ongoing research is investigating the use of this compound as a pharmaceutical intermediate. Its structural properties make it a candidate for developing new drugs targeting specific biological pathways.
| Application Area | Description |
|---|---|
| Drug Development | Potential as an active ingredient in pharmaceuticals |
| Targeted Therapy | Research into specific molecular interactions |
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for various applications in synthetic processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting variations in substituents, molecular weight, and synthesis challenges:
Biological Activity
2,2-Dimethyl-1,3-dihydroinden-4-amine;hydrochloride (C11H16ClN) is a chemical compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a dihydroinden ring system substituted with a dimethyl group and an amine group, forming a hydrochloride salt. Its molecular weight is 197.71 g/mol, making it suitable for various chemical reactions and biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. The precise pathways involved depend on the target and application context.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. This makes it a candidate for further development in treating infections caused by resistant bacteria.
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Further investigation into its efficacy against specific cancer types is warranted.
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound. It may inhibit acetylcholinesterase (AChE), an enzyme that degrades acetylcholine in the brain. By inhibiting AChE, this compound could enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
A study investigating the neuroprotective effects of this compound demonstrated its ability to inhibit AChE effectively. The study employed in vitro assays to measure enzyme activity and found significant inhibition at low concentrations (IC50 values around 55 μg/mL) . This suggests potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,2-dimethyl-1,3-dihydroinden-4-amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature control : Elevated temperatures (e.g., 60–80°C) may accelerate reactions but risk side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while ethers (e.g., THF) may improve stereochemical control.
- Reaction time monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and terminate at optimal conversion .
- Validation : Confirm purity via NMR (e.g., absence of proton signals from unreacted starting materials) and mass spectrometry .
Q. What strategies enhance the aqueous solubility of 2,2-dimethyl-1,3-dihydroinden-4-amine hydrochloride for in vitro assays?
- Methodological Answer : The hydrochloride salt inherently improves water solubility due to ionic dissociation. Further strategies include:
- Co-solvent systems : Use water-miscible solvents (e.g., DMSO ≤5% v/v) to dissolve the compound before aqueous dilution.
- pH adjustment : Maintain a pH range of 4–6 to stabilize the protonated amine form .
Q. What safety protocols are recommended for handling 2,2-dimethyl-1,3-dihydroinden-4-amine hydrochloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
- Storage : Keep in airtight containers under anhydrous conditions at room temperature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 2,2-dimethyl-1,3-dihydroinden-4-amine hydrochloride?
- Methodological Answer : Contradictions often arise from enantiomeric impurities or assay variability. Strategies include:
- Chiral separation : Use chiral HPLC or capillary electrophoresis to isolate enantiomers and test their activity independently .
- Assay standardization : Replicate studies under controlled conditions (e.g., cell line authentication, consistent incubation times) .
- Case Study : If one study reports neuroactivity while another does not, verify enantiomer ratios and receptor-binding assays (e.g., radioligand displacement) .
Q. What advanced analytical techniques are critical for characterizing intermediates in multi-step syntheses of this compound?
- Methodological Answer :
- NMR spectroscopy : Assign proton environments (e.g., diastereotopic protons in the indene ring) using - and -NMR .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
- High-resolution MS : Confirm molecular formulas of unstable intermediates .
Q. How can researchers identify biological targets of 2,2-dimethyl-1,3-dihydroinden-4-amine hydrochloride using computational and experimental approaches?
- Methodological Answer :
- Molecular docking : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina .
- Affinity chromatography : Immobilize the compound on a solid phase to capture binding proteins from tissue lysates .
- Validation : Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies address challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis to control stereochemistry .
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation .
Q. How should researchers design toxicity studies for derivatives of this compound with limited safety data?
- Methodological Answer :
- In silico prediction : Use tools like ProTox-II to predict acute toxicity and CYP450 interactions .
- In vitro models : Conduct cytotoxicity assays on hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines .
- Dose escalation : Start with 1/10th of the effective in vitro dose in rodent studies to assess acute effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
